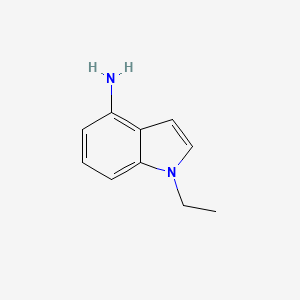

1-Ethyl-1H-indol-4-amine

Beschreibung

1-Ethyl-1H-indol-4-amine is an ethyl-substituted indole derivative with an amine group at the 4-position of the indole ring. Indole derivatives are widely explored for their biological activities, including kinase inhibition and antimicrobial properties, as seen in compounds like 4-(Indol-3-yl)thiazole-2-amines and phenyl indole inhibitors of p97 ATPase .

Eigenschaften

CAS-Nummer |

1194974-09-8 |

|---|---|

Molekularformel |

C10H12N2 |

Molekulargewicht |

160.22 g/mol |

IUPAC-Name |

1-ethylindol-4-amine |

InChI |

InChI=1S/C10H12N2/c1-2-12-7-6-8-9(11)4-3-5-10(8)12/h3-7H,2,11H2,1H3 |

InChI-Schlüssel |

KDLRHIHDKFNMGN-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C=CC2=C(C=CC=C21)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-1H-indol-4-amine typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach is the Buchwald-Hartwig amination, where an aryl halide reacts with an amine in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of indole derivatives often employs scalable methods such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethyl-1H-indol-4-amine undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles such as halogens or sulfonyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Halogens, sulfonyl chlorides.

Major Products: The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

1-Ethyl-1H-indol-4-amine has numerous applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Ethyl-1H-indol-4-amine involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, modulating their activity. For instance, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission . The exact pathways and targets depend on the specific application and the structure of the derivative.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations at the 1-Position

- This compound is listed as a commercial product, indicating its utility in medicinal chemistry . Molecular Weight: ~146.2 g/mol (estimated from C9H10N2).

1-Ethyl-2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine (CAS 1249427-48-2)

Amine Group Positional Isomers

- 1H-Indol-1-amine (CAS 53406-38-5) Structural difference: Amine group at 1-position instead of 4-position. Impact: Altered electronic distribution and hydrogen-bonding capacity. This compound is a known synthetic intermediate, with eight literature references guiding its preparation . Molecular Weight: 132.17 g/mol (C8H8N2).

- 2-(1H-Indol-4-yl)ethanamine (CAS 16176-73-1) Structural difference: Ethylamine chain at 4-position instead of a simple amine. Molecular weight: 160.23 g/mol .

Functionalized Indole Derivatives

- N-{1-[4-(Methylsulfanyl)phenyl]ethyl}-1H-indol-5-amine Structural difference: Sulfur-containing substituent at the 5-position. Molecular weight: 282.40 g/mol (C17H18N2S) .

4-Fluoro-1H-indol-6-amine (CAS 885518-26-3)

Data Table: Key Properties of Comparable Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.